(5-Thien-2-ylisoxazol-3-yl)methylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGYUEANXMJIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629710 | |
| Record name | 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-45-1 | |
| Record name | 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Thien 2 Ylisoxazol 3 Yl Methylamine and Its Precursors
Classical Approaches to Isoxazole Synthesis Featuring Thiophene (B33073) Substitution
Historically, the construction of the isoxazole ring has been dominated by two primary routes: the reaction of hydroxylamine (B1172632) with a three-carbon component and the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. researchgate.net For thiophene-substituted isoxazoles, the former approach has been well-documented.
This typically involves the condensation of hydroxylamine with a thiophene-containing 1,3-dicarbonyl compound. The reaction proceeds first by the formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl. Subsequent dehydration leads to the formation of the aromatic isoxazole ring.
Another classical method involves the reaction of hydroxylamine hydrochloride with thiophene-substituted chalcone (B49325) dibromides. However, this method can be less efficient, sometimes yielding mixtures of isomeric isoxazoles and other byproducts depending on the reaction conditions. For instance, using potassium hydroxide (B78521) as a base may lead to modest yields of isoxazole mixtures, whereas pyridine (B92270) may yield negligible amounts of the desired product.
| Method | Precursor | Reagent | Typical Conditions | Outcome |
| 1,3-Diketone Condensation | Thiophene-containing 1,3-diketone | Hydroxylamine Hydrochloride | Varies (pH dependent) | Good yields, mixture of isomers, major isomer has thienyl at C5. |
| Chalcone Dibromide Reaction | Thiophene-containing chalcone dibromide | Hydroxylamine Hydrochloride | KOH or Pyridine in solvent | Modest yields, isomeric mixtures, potential for side reactions. |
Contemporary Strategies for Constructing the this compound Core
Modern synthetic chemistry offers more refined and often more efficient methods for constructing the target molecule. These strategies provide better control over regioselectivity and are often more amenable to the introduction of diverse functional groups.
A primary contemporary route is the 1,3-dipolar cycloaddition between a thiophene-derived nitrile oxide and a suitable three-carbon dipolarophile. nih.govresearchgate.net To synthesize the target compound, thiophene-2-carbonitrile oxide would be generated in situ from thiophene-2-carbaldoxime. The aldoxime is typically treated with an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) to form a transient hydroximoyl chloride, which is then dehydrochlorinated with a base to yield the nitrile oxide. organic-chemistry.org This highly reactive intermediate is immediately trapped by a dipolarophile. For the synthesis of the (isoxazol-3-yl)methylamine moiety, a protected propargylamine (B41283) or a related alkyne precursor is used. The subsequent deprotection or conversion of the side chain at the 3-position yields the final methylamine.
Another key strategy involves the synthesis and subsequent modification of a stable isoxazole precursor, such as 5-(2-Thienyl)isoxazole-3-carbonitrile . This intermediate can be synthesized via a cycloaddition reaction. The nitrile group can then be reduced to the primary amine. This reduction is a standard transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure, which converts the nitrile directly to an aminomethyl group.
Recent advances also include metal-catalyzed, multi-component reactions that can construct the isoxazole ring in a single step from simpler starting materials. mdpi.com For example, palladium- or copper-catalyzed reactions can bring together an alkyne, a source of the N-O fragment (like hydroxylamine), and an aryl/heteroaryl halide in a highly convergent manner. nih.govnih.gov
Optimization of Synthetic Pathways for Scalability and Efficiency
For any synthetic route to be practical, particularly for larger-scale production, it must be optimized for yield, cost, safety, and environmental impact. The optimization of the synthesis of this compound would focus on several key areas.
One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel (a "one-pot" reaction) improves efficiency by reducing the need for intermediate purification steps, saving time and materials. nih.gov For the 1,3-dipolar cycloaddition pathway, generating the nitrile oxide and performing the cycloaddition in situ is a classic example of this efficiency. organic-chemistry.org
Catalysis: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry and process optimization. rsc.org For instance, developing catalytic methods for the generation of the nitrile oxide from the aldoxime, rather than using a full equivalent of an oxidizing agent, would be a significant improvement. nih.gov Similarly, using recyclable heterogeneous catalysts, such as copper on an alumina (B75360) support for cycloaddition reactions, can simplify purification and reduce waste. nih.gov
Solvent and Reagent Selection: The choice of solvents and reagents is critical. Modern optimization efforts focus on replacing hazardous solvents with more environmentally benign alternatives, such as water or ionic liquids, where possible. nih.gov Furthermore, exploring milder reaction conditions, such as lower temperatures or the use of less hazardous reagents, enhances the safety and sustainability of the synthesis. mdpi.com Gram-scale synthesis has been demonstrated for some isoxazole derivatives using optimized conditions, indicating the potential for scale-up. nih.gov
Regioselective and Stereoselective Synthesis Considerations
Regioselectivity is a paramount concern in the synthesis of 3,5-disubstituted isoxazoles, as the reaction of unsymmetrical precursors can lead to two different regioisomers.
In classical approaches using thiophene-containing 1,3-diketones, the reaction with hydroxylamine generally yields a mixture of isomers. However, the major product is consistently the one where the thiophene ring is located at the 5-position of the isoxazole. The regioselectivity in these reactions can be influenced by the pH, with lower pH conditions sometimes leading to poorer selectivity.
In contrast, the contemporary 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne is typically highly regioselective. researchgate.net The reaction between thiophene-2-carbonitrile oxide and a monosubstituted alkyne (like propargylamine) overwhelmingly yields the 3,5-disubstituted isoxazole, rather than the 3,4-disubstituted isomer. This selectivity is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation of the addition. The use of copper catalysts in these "click" type reactions can further enhance this regioselectivity. nih.gov
Stereoselectivity is not a consideration for the synthesis of the final target compound, this compound, as it is an achiral molecule. However, if chiral derivatives were to be synthesized, for example by using a chiral precursor for the methylamine side chain, then controlling the stereochemistry during the synthesis would become a critical factor.
| Synthesis Approach | Precursors | Regiochemical Outcome |
| Classical Condensation | Unsymmetrical thiophene-1,3-diketone + Hydroxylamine | Mixture of regioisomers; 5-thienyl isomer is typically major. |
| 1,3-Dipolar Cycloaddition | Thiophene-2-carbonitrile oxide + Terminal alkyne | Highly regioselective for the 3,5-disubstituted isoxazole. nih.govresearchgate.net |
Reactions at the Primary Amine Functionality
The primary amine group in this compound serves as a key handle for a variety of chemical modifications, including acylation, sulfonylation, and reductive amination, enabling the introduction of a wide range of substituents.
N-Acylation and Urea (B33335) Formation: The primary amine readily undergoes acylation with acyl chlorides or carboxylic acids activated with coupling agents to furnish the corresponding amides. For instance, reaction with nicotinoyl chloride in the presence of a base would yield N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide. Similarly, treatment with isocyanates provides a straightforward route to urea derivatives.
Sulfonamide Synthesis: The synthesis of sulfonamides from primary amines is a well-established transformation. The reaction of this compound with various sulfonyl chlorides in the presence of a base like triethylamine (B128534) or pyridine affords the corresponding sulfonamide derivatives. This reaction is versatile, allowing for the introduction of diverse aryl and alkylsulfonyl groups. For example, reaction with thiophene-2-sulfonyl chloride would yield N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-sulfonamide.
Reductive Amination: Reductive amination offers a powerful method for the N-alkylation of the primary amine. This two-step, one-pot reaction involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction. A variety of reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. This strategy allows for the introduction of a wide array of alkyl and substituted alkyl groups to the nitrogen atom. For example, reaction with an aromatic aldehyde in the presence of a reducing agent can yield the corresponding secondary amine. nih.govmdpi.comresearchgate.net
| Reagent Class | Product Type | Example Reagent |
| Acyl Halides | Amides | Nicotinoyl chloride |
| Isocyanates | Ureas | Phenyl isocyanate |
| Sulfonyl Chlorides | Sulfonamides | Thiophene-2-sulfonyl chloride |
| Aldehydes/Ketones | Secondary Amines | Benzaldehyde |
Modifications and Substitutions on the Thiophene Ring
The thiophene ring in this compound is susceptible to electrophilic substitution reactions, primarily at the 5-position of the thiophene ring, which is activated by the sulfur atom.
Halogenation: Bromination of the thiophene ring can be achieved using various brominating agents. For instance, N-bromosuccinimide (NBS) in a suitable solvent can introduce a bromine atom at the 5-position of the thiophene ring. The resulting 5-(5-bromothiophen-2-yl)isoxazole derivative can then serve as a versatile intermediate for further functionalization through cross-coupling reactions. mdpi.com
Formylation: The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich heterocycles like thiophene. Treatment with a mixture of phosphorus oxychloride and dimethylformamide would be expected to introduce a formyl group onto the thiophene ring, likely at the 5-position. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: The halogenated thiophene derivatives are valuable substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Reaction of the 5-bromothiophene derivative with an arylboronic acid in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, significantly expanding the molecular diversity of the scaffold. mdpi.comnih.govrsc.orgresearchgate.net
| Reaction Type | Reagent | Expected Product |
| Bromination | N-Bromosuccinimide (NBS) | 5-(5-Bromothiophen-2-yl) derivative |
| Formylation | POCl₃, DMF | 5-(5-Formylthiophen-2-yl) derivative |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-(5-Arylthiophen-2-yl) derivative |
Chemical Modifications on the Isoxazole Nucleus
The isoxazole ring, while generally stable, can undergo a variety of chemical transformations, including ring-opening reactions and substitutions, which can dramatically alter the molecular architecture.
Ring-Opening Reactions: The N-O bond of the isoxazole ring is susceptible to reductive cleavage under certain conditions. For instance, treatment with reducing agents can lead to the formation of enaminones. This transformation fundamentally changes the heterocyclic core and provides access to a different class of compounds. Additionally, ring-opening can be initiated by strong bases or through photochemical methods.
Substitution Reactions: While direct electrophilic substitution on the isoxazole ring is less common than on the thiophene ring, functionalization can be achieved through other means. For example, lithiation of the isoxazole ring followed by quenching with an electrophile can introduce substituents at specific positions.
Formation of Complex Heterocyclic Architectures Utilizing the Compound
The inherent reactivity of the functional groups in this compound makes it a valuable building block for the synthesis of more complex, fused heterocyclic systems.
Synthesis of Pyrazoles and Pyridazines: The isoxazole ring can serve as a synthon for other five- and six-membered heterocycles. For example, reaction of isoxazole derivatives with hydrazines can lead to the formation of pyrazoles. nih.govbohrium.comscispace.commdpi.com Similarly, certain transformations can convert the isoxazole moiety into a pyridazine (B1198779) ring. mjbas.comnih.govnih.govresearchgate.netmdpi.com
Synthesis of Pyridines: The isoxazole ring can be utilized in cycloaddition reactions to construct pyridine rings. For instance, an inverse-electron-demand hetero-Diels-Alder reaction of an isoxazole with an enamine can lead to the formation of a substituted pyridine.
These transformations highlight the utility of this compound as a versatile starting material for the construction of a diverse range of heterocyclic compounds with potential applications in various fields of chemistry.
Exploration of Novel Reaction Mechanisms Involving the Compound
The unique juxtaposition of the thiophene, isoxazole, and methylamine moieties in this compound presents opportunities for the discovery of novel reaction mechanisms and intramolecular transformations.
Intramolecular Cyclizations: Derivatives of the title compound, particularly those with appropriately positioned functional groups on the N-acyl or N-alkyl substituents, could undergo intramolecular cyclization reactions. For example, a derivative containing a suitable electrophilic center could cyclize onto the thiophene or isoxazole ring, leading to the formation of novel fused heterocyclic systems.
Mechanistic Studies of Ring Transformations: Detailed mechanistic studies of the conversion of the thienyl-isoxazole core into other heterocyclic systems, such as pyrazoles or pyridines, could reveal novel reaction pathways. Understanding the intermediates and transition states involved in these transformations would allow for the rational design of new synthetic methodologies. For instance, investigating the role of catalysts and reaction conditions on the regioselectivity of these ring transformations could lead to more efficient and selective synthetic routes.
Significance of Thienyl Moieties in Pharmaceutical Design
The thiophene (B33073) ring, a sulfur-containing five-membered aromatic heterocycle, is another crucial pharmacophore in medicinal chemistry. ijpsjournal.comnih.gov Its thienyl form is often employed by medicinal chemists as a bioisostere of the phenyl (benzene) ring. wikipedia.org This substitution can maintain or improve biological activity while altering properties such as metabolism, solubility, and receptor binding affinity. wikipedia.org The sulfur atom in the thiophene ring can influence the molecule's electronic distribution and participate in specific interactions with biological targets, offering a different binding profile compared to its carbocyclic analog.
Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties. ijpsjournal.combohrium.comcognizancejournal.com The versatility of the thiophene nucleus has led to its incorporation into numerous successful drugs. An analysis of FDA-approved drugs highlights the importance of this moiety, with many thiophene-containing drugs gaining approval over the last decade. nih.govrsc.org This track record establishes the thienyl group as a privileged and valuable component in the design of novel therapeutics. ijpsjournal.com
| Drug Name | Therapeutic Class |
|---|---|
| Clopidogrel | Antiplatelet |
| Tiotropium | Bronchodilator |
| Olanzapine | Antipsychotic |
| Lornoxicam | Anti-inflammatory (NSAID) wikipedia.org |
| Sufentanil | Opioid Analgesic wikipedia.org |
Contextualizing 5 Thien 2 Ylisoxazol 3 Yl Methylamine As a Key Building Block for Novel Chemical Entities
The strategic combination of privileged scaffolds is a common and effective approach in drug discovery. The chemical structure of (5-Thien-2-ylisoxazol-3-yl)methylamine achieves this by uniting the isoxazole (B147169) and thienyl ring systems into a single, compact molecule. This molecular architecture is not typically an end-product but rather a highly valuable starting material, or "building block," for creating more complex derivatives.
The significance of this compound as a building block lies in several key features:
Hybrid Scaffold: It incorporates two distinct and medicinally important heterocyclic rings, offering the potential for synergistic or novel biological activities.
Synthetic Handle: The primary amine (-CH2NH2) group serves as a versatile reactive site. This "handle" allows chemists to readily attach a wide variety of other chemical groups and structures through well-established chemical reactions, such as amide bond formation. This enables the creation of large libraries of related compounds for screening.
Vectorial Diversity: The specific arrangement of the rings and the methylamine (B109427) linker provides a defined three-dimensional structure. Modifications at the amine position allow for systematic exploration of the surrounding chemical space, which is crucial for optimizing interactions with a biological target.
By using this compound as a core structure, researchers can efficiently synthesize and investigate new series of compounds. This approach facilitates the exploration of structure-activity relationships (SAR), where systematic changes to the molecule's periphery help to identify the key features required for potent and selective biological activity. The compound, therefore, represents a critical starting point in the multi-step process of discovering and optimizing the next generation of therapeutic agents.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Valdecoxib |
| Leflunomide |
| Sulfamethoxazole |
| Risperidone |
| Zonisamide |
| Clopidogrel |
| Tiotropium |
| Olanzapine |
| Lornoxicam |
| Sufentanil |
Synthetic Pathways to this compound Explored
This article details the synthetic methodologies for preparing the chemical compound this compound and its essential precursors. The focus is strictly on the chemical synthesis, including classical and modern approaches, optimization for efficiency, and the critical aspects of selectivity in these reactions.
Role in Lead Identification and Optimization in Drug Discovery
Application as a Versatile Chemical Building Block for Library Synthesis
The (5-thien-2-ylisoxazol-3-yl)methylamine structure is an exemplary bifunctional building block, a crucial component in the construction of diverse chemical libraries. nih.gov Its primary amine group provides a reactive handle for a multitude of chemical transformations, such as amide bond formation, reductive amination, and urea (B33335) or thiourea (B124793) synthesis. This allows for the systematic introduction of a wide array of substituents, enabling the exploration of a broad chemical space.
The synthesis of compound libraries is a fundamental strategy in modern drug discovery, facilitating the high-throughput screening for novel bioactive molecules. The thienylisoxazole core, as a "privileged scaffold," is found in numerous biologically active compounds, making it an attractive starting point for library design. For example, in the development of novel anticancer agents, libraries of 5-(thiophen-2-yl)isoxazoles have been synthesized and screened for their efficacy. rsc.org The versatility of the methylamine (B109427) group would allow for the ready diversification of such libraries, potentially leading to the discovery of compounds with improved potency and selectivity.
Table 1: Potential Library Synthesis Reactions Utilizing the this compound Building Block
| Reaction Type | Reagent/Coupling Partner | Resulting Functional Group |
| Acylation | Acyl Chlorides, Carboxylic Acids | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
Contribution to Hit-to-Lead Programs in Pharmaceutical Research
Following the identification of initial "hits" from high-throughput screening, the hit-to-lead (H2L) process aims to generate more potent and selective lead compounds. The thienylisoxazole scaffold has demonstrated its value in such programs. For instance, in a study focused on developing novel anti-breast cancer agents, a series of 5-(thiophen-2-yl)isoxazoles were designed and synthesized. The initial lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4), exhibited an IC50 value of 2.63 μM against the MCF-7 cell line. rsc.org
The H2L optimization process involves iterative cycles of chemical synthesis and biological testing to establish a preliminary structure-activity relationship (SAR). By modifying the substituents on the thienylisoxazole core, researchers can probe the key interactions with the biological target. The methylamine group of this compound would serve as a critical vector for such modifications, allowing for the exploration of the chemical space around the core scaffold to improve target engagement and pharmacological properties.
Strategic Integration in Lead Optimization Processes
Lead optimization is a more in-depth phase that follows the H2L process, with the goal of identifying a single clinical candidate. This stage involves fine-tuning the structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The strategic integration of the thienylisoxazole moiety can be seen in the development of inhibitors for various biological targets.
In the aforementioned anti-breast cancer study, the lead compound TTI-4 was further optimized. rsc.org This led to the discovery of TTI-6, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, which demonstrated a superior IC50 of 1.91 μM against MCF-7 cells. rsc.org This improvement in potency was achieved by modifying the substitution pattern on the phenyl ring at the 3-position of the isoxazole (B147169).
The methylamine functionality of this compound would be instrumental in lead optimization. By converting the amine to various amides, sulfonamides, or other functional groups, medicinal chemists can modulate properties such as solubility, metabolic stability, and target binding affinity.
Table 2: Structure-Activity Relationship (SAR) of 5-(Thiophen-2-yl)isoxazole Analogues as Anti-Breast Cancer Agents
| Compound | R Group (at position 3 of isoxazole) | IC50 (μM) against MCF-7 |
| TTI-4 | 3,4-dimethoxyphenyl | 2.63 |
| TTI-6 | 3,4,5-trimethoxyphenyl | 1.91 |
Data extracted from a study on 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents. rsc.org
Design of Novel Scaffolds Incorporating the this compound Moiety
The design of novel molecular scaffolds is a key strategy for accessing new chemical space and developing drugs with novel mechanisms of action. The this compound moiety can be incorporated into larger, more complex scaffolds to generate innovative drug candidates. For example, the methylamine group can be used as a linker to connect the thienylisoxazole core to other pharmacophoric elements.
In the development of kinase inhibitors, a common strategy is to design molecules that can occupy the ATP-binding site. The thienylisoxazole scaffold can serve as a hinge-binding motif, while the methylamine can be derivatized to extend into other regions of the binding pocket, thereby increasing potency and selectivity. The design of such novel scaffolds often involves computational modeling to predict binding modes and guide the synthetic efforts. The inherent structural rigidity and defined vector of the methylamine group make the this compound moiety an attractive component for such rational drug design approaches.
Structure Activity Relationship Sar Studies of Derivatives Incorporating the 5 Thien 2 Ylisoxazol 3 Yl Methylamine Scaffold
Systematic Structural Modifications and Their Impact on Biological Interactions
Systematic structural modifications of the (5-Thien-2-ylisoxazol-3-yl)methylamine scaffold have revealed critical insights into its biological interactions. The core structure consists of three key components that can be systematically altered: the 5-thienyl group, the isoxazole (B147169) ring, and the 3-methylamine side chain. Research has shown that even minor changes to these components can significantly impact the compound's biological profile.
One area of focus has been the substitution on the thiophene (B33073) ring. While the unsubstituted thiophene ring is often important for activity, the addition of small alkyl or halogen substituents can modulate potency and selectivity. For instance, in related 5-thienylisoxazole series, the introduction of a methyl group on the thiophene ring has been observed to have a negative impact on anticancer activity, possibly due to increased steric bulk that may hinder optimal binding to the target protein. nih.gov
The methylamine (B109427) side chain at the 3-position is a key interaction point with many biological targets, often forming hydrogen bonds or ionic interactions. N-alkylation or N-acylation of the amine can drastically alter the compound's properties. For example, in a series of trisubstituted isoxazoles designed as allosteric RORγt inverse agonists, a methylated amine linker at a similar position led to a drop in potency, which was attributed to the restricted rotation of the linker. dundee.ac.uk This suggests that the flexibility of this side chain is important for achieving the optimal binding conformation.
Investigation of Substituent Effects on Ligand-Target Binding
The electronic nature and size of substituents on the this compound scaffold play a pivotal role in its binding affinity for various biological targets. In a study focused on 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents targeting the estrogen receptor alpha (ERα), the electronic properties of substituents on an aryl ring at the 3-position were found to be critical for activity. nih.gov While this study did not feature the methylamine linker, the principles of substituent effects can be extrapolated.
The study revealed that electron-donating groups on the aromatic ring at the 3-position generally enhance anticancer activity. For example, compounds with methoxy (B1213986) (-OCH3) groups exhibited potent activity. The presence of multiple methoxy groups, as in a 3,4,5-trimethoxyphenyl substituent, was found to be particularly beneficial, leading to superior anticancer activity. nih.gov This suggests that increased electron density in this region of the molecule may be favorable for interaction with the target.
Conversely, the introduction of electron-withdrawing groups, such as halogens (e.g., -F, -Cl, -Br) or a trifluoromethyl (-CF3) group, often leads to a decrease in activity. nih.gov However, it is important to note that the effect of a substituent is not solely based on its electronic properties; steric factors also play a significant role. Large, bulky substituents can introduce steric hindrance that prevents the molecule from fitting optimally into the binding site of the target protein.
The following table summarizes the structure-activity relationship of some 5-(thiophen-2-yl)isoxazole derivatives with varying substituents on an aryl ring at the 3-position, highlighting the impact of these substituents on anticancer activity against the MCF-7 cell line. nih.gov
Table 1: Impact of Substituents on the Anticancer Activity of 5-(Thiophen-2-yl)isoxazole Derivatives
| Compound | R (Substituent on Phenyl Ring at 3-position) | IC50 (µM) against MCF-7 |
|---|---|---|
| TTI-1 | 4-CH3 | 22.87 |
| TTI-2 | 4-SCH3 | 22.35 |
| TTI-3 | 4-OCH3 | 4.34 |
| TTI-4 | 3,4-diOCH3 | 2.63 |
| TTI-6 | 3,4,5-triOCH3 | 1.91 |
| TTI-8 | 4-F | 7.93 |
| TTI-9 | 4-Cl | 8.21 |
| TTI-10 | 4-Br | 8.93 |
Exploration of Bioisosteric Replacements for Enhanced Properties
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. A bioisostere is a molecule or a group of atoms that has been designed to have similar chemical or physical properties to the parent molecule. cambridgemedchemconsulting.com
In the context of the this compound scaffold, several bioisosteric replacements can be considered. The thiophene ring, for instance, is often considered a bioisostere of a phenyl ring. nih.gov In some cases, replacing a phenyl ring with a thiophene ring can improve metabolic stability and binding affinity. nih.gov Conversely, in SAR studies, it might be beneficial to explore the replacement of the thiophene ring with other five-membered heterocycles such as furan (B31954) or thiazole (B1198619) to modulate the electronic and steric properties of the molecule.
The methylamine group at the 3-position can also be a target for bioisosteric replacement. For example, replacing the amine with a hydroxyl or a thiol group could alter the hydrogen bonding capabilities of the molecule. Another strategy could be to replace the methylamine with a small heterocyclic ring, such as an oxadiazole or a triazole, which can act as metabolically stable mimics of an amide or ester functionality.
Furthermore, the isoxazole ring itself can be a subject of bioisosteric replacement. In a study on nicotinic cholinergic receptor ligands, the isoxazole heterocycle was successfully replaced with pyridine (B92270) or oxadiazole, resulting in ligands with high to moderate affinity. This demonstrates that other heterocyclic systems can mimic the spatial and electronic arrangement of the isoxazole ring.
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial arrangement of a molecule and to understand how its flexibility or rigidity influences its biological activity.
In a study of trisubstituted isoxazoles, it was found that a methylated amine linker led to a decrease in potency. dundee.ac.uk This was attributed to the restricted rotation of the linker, which may result in a higher entropic penalty upon binding to the target. nih.gov This suggests that for some targets, a degree of conformational flexibility is advantageous, allowing the molecule to adopt the optimal binding pose.
Computational methods, such as molecular modeling and quantum chemical calculations, are often employed to predict the low-energy conformations of a molecule. These predicted conformations can then be correlated with the observed biological activity to develop a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for activity. Experimental techniques like X-ray crystallography and NMR spectroscopy can provide definitive information about the solid-state and solution-phase conformations of these molecules, further refining the understanding of their structure-activity relationships.
Computational and Theoretical Investigations of 5 Thien 2 Ylisoxazol 3 Yl Methylamine and Its Analogs
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For instance, in a study on inhibitors of Glycogen Synthase Kinase 3 (GSK-3), molecular docking was employed to identify key amino acid residues at the active site and to explore the binding mode of the ligands. nih.gov This type of analysis helps to understand the structure-activity relationships (SAR) and the action mechanism of potential inhibitors. nih.gov Similarly, a faithful 3D quantitative structure-activity relationship (QSAR) model was established for analogs of the CDK4 inhibitor abemaciclib through molecular docking, among other methods. nih.gov Molecular dynamics simulations in such studies can further reveal the key residues involved in the interaction between the protein and the inhibitors. nih.gov
In another example, the docking of novel imidazole-thiazole hybrids was performed to understand their interactions with target proteins. For derivative 5a , two π-π stacking interactions were observed between the imidazole ring and the amino acids PHE 78 and TYR 76, while the thiazole (B1198619) ring interacted with ARG 96 through π-cation interactions. nih.gov Such detailed interaction mapping is vital for the rational design of more potent and selective inhibitors.
| Compound Class | Target Protein | Key Interacting Residues | Interaction Types |
| (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl) [2-(2-pyridylamino)ethyl]amine derivatives | GSK-3 | Not specified | Not specified |
| [4-(3H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine-based analogs | CDK4 | Not specified | Not specified |
| Imidazole-thiazole hybrid 5a | 1EA1 | PHE 78, TYR 76, ARG 96 | π-π stacking, π-cation |
| Imidazole-thiazole hybrid 5b | 1EA1 | ARG 96 | Hydrogen bond |
| Imidazole-thiazole hybrid 5c | 1EA1 | PHE 83, TYR 76, PHE 78, ARG 96 | π-π stacking, Hydrogen bond |
| Imidazole-thiazole hybrid 5d | 6LUD | MET 793, LEU 718 | Hydrogen bond |
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic and structural properties of molecules. These methods provide insights into molecular geometry, charge distribution, and orbital energies (HOMO-LUMO), which are fundamental to understanding a molecule's reactivity and intermolecular interactions.
For example, a study on novel CBr3-functionalized nitro-2-isoxazolines utilized quantum-chemical Molecular Electron Density Theory (MEDT) to understand their formation via (3+2) cycloaddition reactions. mdpi.com The calculations showed that the reactions proceed through a polar, two-stage, one-step asynchronous mechanism. mdpi.com Such computational analysis can confirm experimental results and provide a deeper understanding of reaction mechanisms. mdpi.com
In another study, the properties of a 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate molecule were investigated using DFT methods (B3LYP and B3PW91). dergipark.org.tr These calculations were used to determine dipole moments, HOMO-LUMO energy gaps, total energy, bond lengths, and Mulliken charges, as well as to generate molecular electrostatic potential (MEP) maps. dergipark.org.tr These computed properties are valuable for predicting the molecule's behavior in biological systems.
| Method | Calculated Properties | Application |
| MEDT | Reaction mechanism, activation barriers | Understanding cycloaddition reactions of isoxazolines mdpi.com |
| DFT (B3LYP, B3PW91) | Dipole moments, HOMO-LUMO energy, total energy, bond lengths, Mulliken charges, MEP | Characterization of a 1,2,4-triazol-5-one derivative dergipark.org.tr |
| GIAO | 1H-NMR and 13C-NMR isotropic chemical shifts | Correlating theoretical and experimental NMR data dergipark.org.tr |
Predictive Modeling in Support of Lead Optimization and SAR
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern lead optimization in drug discovery. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used. For a series of 79 GSK-3 inhibitors, CoMFA and CoMSIA models were constructed that showed stable and reliable predictive ability. nih.gov The resulting contour maps from these models visually represent the relationship between the three-dimensional structure of the compounds and their activity, indicating that electrostatic and H-bond donor fields play important roles. nih.gov
Similarly, a 3D-QSAR model was established for 56 abemaciclib analogs targeting CDK4. nih.gov These models provide valuable insights for developing novel inhibitors by highlighting the structural features that are either beneficial or detrimental to biological activity. nih.gov This information guides the modification of lead compounds to enhance their potency and selectivity.
| Model | Compound Class | Key Findings |
| CoMFA (q² = 0.743, r² = 0.980) | (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl) [2-(2-pyridylamino)ethyl]amine GSK-3 inhibitors | Electrostatic and H-bond donor fields are important for activity. nih.gov |
| CoMSIA (q² = 0.813, r² = 0.976) | (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl) [2-(2-pyridylamino)ethyl]amine GSK-3 inhibitors | Provides a reliable predictive model for inhibitor activity. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | [4-(3H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine-based CDK4 inhibitors | Established a faithful model to explore structure-activity relationships. nih.gov |
In Silico Design of Novel (5-Thien-2-ylisoxazol-3-yl)methylamine Derivatives
In silico design involves using computational methods to create novel molecular structures with desired properties. This process often integrates insights from molecular docking, QSAR, and quantum chemical calculations to propose new derivatives with improved activity, selectivity, or pharmacokinetic profiles.
The design of novel inhibitors is a common application of these techniques. For instance, based on 3D-QSAR, molecular docking, and molecular dynamics simulations, novel derivatives of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine were designed as potential GSK-3 inhibitors. nih.gov Similarly, a study on CDK4 inhibitors led to the design of four novel inhibitors with satisfactory predicted binding affinity. nih.gov
The overarching goal of in silico design is to accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. This approach has been applied to various scaffolds, including the design of novel thiazolidine-2,4-dione derivatives as potential antidiabetic agents and N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides as antiproliferative agents. researchgate.netmdpi.com The synthesis of a new series of imines linked between isatin analogues and phenyl substituted thiazole derivatives was also planned based on the principle of molecular hybridization in drug design. researchgate.net
Advanced Research on 5 Thien 2 Ylisoxazol 3 Yl Methylamine Derivatives
Exploration of Multi-Targeting Ligands Derived from the Core
The development of multi-targeting ligands, which are single molecules designed to interact with multiple biological targets, is a promising strategy to address complex diseases such as cancer and neurodegenerative disorders. The (5-Thien-2-ylisoxazol-3-yl)methylamine scaffold is an attractive starting point for the design of such ligands due to the established biological activities of its constituent heterocycles. For instance, isoxazole (B147169) and thiophene (B33073) moieties are present in numerous compounds with a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgnih.gov
Recent studies have highlighted the potential of 5-(thiophen-2-yl)isoxazole derivatives as potent anti-breast cancer agents that target the estrogen receptor α (ERα). nih.gov This finding opens up the possibility of designing multi-targeting ligands by incorporating other pharmacophores onto the this compound core. For example, by modifying the amine functionality or the thiophene ring, it may be possible to introduce moieties that inhibit other key targets in cancer progression, such as specific kinases or enzymes involved in angiogenesis.
The rationale behind this approach is to create a single drug that can simultaneously modulate multiple pathways involved in the disease, potentially leading to improved efficacy and a lower likelihood of drug resistance. The structural versatility of the this compound core allows for the systematic exploration of structure-activity relationships to optimize binding to multiple targets.
| Derivative Concept | Potential Second Target | Therapeutic Area | Rationale |
| N-Acyl Derivative | Histone Deacetylases (HDACs) | Cancer | Combining ERα antagonism with HDAC inhibition has shown synergistic effects in breast cancer. |
| Thiophene-Substituted Analog | Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer | Dual inhibition of ERα and VEGFR could combat tumor growth and angiogenesis. |
| Amine-Linked Pharmacophore | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Combining a primary biological target with MAO-B inhibition could offer neuroprotective benefits. |
This table presents hypothetical multi-targeting ligand concepts based on the this compound scaffold and known principles of medicinal chemistry.
Development of Prodrug Strategies Utilizing the Amine Functionality
The primary amine group of this compound is an ideal handle for the implementation of prodrug strategies. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This approach can be used to improve various pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and targeted delivery.
For amine-containing drugs, a common prodrug strategy involves the formation of a cleavable bond to the nitrogen atom. Examples of promoieties that can be attached to the amine group include:
Carbamates: These can be designed to be hydrolyzed by esterases, releasing the parent amine. The rate of hydrolysis can be tuned by modifying the structure of the carbamate.
Amides: While generally more stable than carbamates, amide prodrugs can be designed for cleavage by specific amidases.
Mannich bases: These can be used to increase the lipophilicity of the parent drug, potentially enhancing its ability to cross cell membranes.
Phosphonooxymethyl derivatives: This strategy can significantly increase the aqueous solubility of the parent amine, which is beneficial for intravenous formulations. acs.org
The development of a prodrug of a this compound derivative could address several challenges. For example, if a potent derivative has poor oral bioavailability, a prodrug could be designed to enhance its absorption from the gastrointestinal tract. Similarly, a prodrug could be engineered for targeted release in a specific tissue, such as a tumor, by exploiting the presence of certain enzymes that are overexpressed in that tissue.
| Prodrug Approach | Promoieties | Potential Advantage |
| Enzymatic Cleavage | Acyloxyalkyl carbamates, Amino acid conjugates | Improved oral bioavailability, targeted release |
| Chemical Cleavage | pH-sensitive linkers | Release in specific acidic environments (e.g., tumors) |
| Increased Solubility | Phosphate esters, Glycosides | Enhanced water solubility for parenteral formulations |
This table outlines potential prodrug strategies that could be applied to the amine functionality of this compound derivatives.
Incorporation into Macrocyclic and Constrained Architectures
Incorporating a drug molecule into a macrocyclic or otherwise constrained architecture can have profound effects on its pharmacological properties. Macrocyclization can pre-organize the molecule into a bioactive conformation, leading to increased binding affinity and selectivity for its target. It can also improve metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation and enhance cell permeability.
The rigid this compound scaffold could serve as a valuable component in the design of novel macrocycles. The amine functionality provides a convenient point for cyclization, allowing the scaffold to be linked to other parts of the molecule, such as a peptide chain or a synthetic linker. This approach could be particularly useful for targeting challenging protein-protein interactions, which often involve large and shallow binding surfaces.
| Macrocycle Type | Linker/Scaffold | Potential Therapeutic Target |
| Peptidomimetic Macrocycle | Amino acid linkers | Protein-protein interactions (e.g., p53-MDM2) |
| Synthetic Macrocycle | Polyether or alkyl linkers | Ion channels or transporters |
| Constrained Peptide | Thioether or lactam bridges | G protein-coupled receptors (GPCRs) |
This table provides conceptual examples of how the this compound scaffold could be incorporated into macrocyclic and constrained architectures.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead molecules. The this compound scaffold itself, or smaller substructures thereof, are well-suited for inclusion in fragment libraries.
The thienyl-isoxazole core possesses several desirable features for a fragment:
Structural Rigidity: The fused ring system provides a well-defined shape, which can lead to more specific and interpretable binding interactions.
Chemical Functionality: The nitrogen and sulfur atoms in the rings, along with the amine group, can participate in key hydrogen bonding and other interactions with a protein target.
Vectors for Growth: The amine functionality and positions on the thiophene ring provide clear vectors for chemical elaboration to grow the fragment into a more potent inhibitor.
A library of fragments based on the (5-thienyl-isoxazol-3-yl)methylamine core could be screened against a variety of biological targets. Hits from such a screen would provide a valuable starting point for the development of novel drugs. The structural information gained from how these fragments bind to their targets would guide the subsequent optimization process, allowing for the rational design of more potent and selective compounds. dtu.dkresearchgate.net
| Fragment | Potential Target Class | Rationale for Inclusion in FBDD |
| 5-Thienyl-isoxazole | Kinases, Proteases | Rigid scaffold with hydrogen bond acceptors/donors. |
| 3-Aminomethyl-isoxazole | Epigenetic targets | Presents a key interaction motif with a defined vector for growth. |
| This compound | Diverse protein families | Combines the features of the above fragments, offering multiple points for interaction and elaboration. |
This table illustrates how the this compound scaffold and its substructures can be valuable components of a fragment library for FBDD.
Emerging Perspectives and Future Research Directions
Potential for Expanded Applications in Chemical Biology
The field of chemical biology relies on small molecules to probe and understand complex biological processes. The (5-Thien-2-ylisoxazol-3-yl)methylamine structure is well-suited for development into sophisticated chemical tools. The primary amine provides a convenient attachment point for various functional tags without significantly altering the core scaffold responsible for target engagement.
Potential applications include:
Fluorescent Probes: By conjugating a fluorophore to the methylamine (B109427) group, derivatives can be synthesized to visualize and track the localization of their cellular targets. This would be invaluable for studying target protein expression, trafficking, and dynamics within living cells.
Affinity-Based Probes: Attaching biotin (B1667282) or a photoreactive cross-linking group would enable the identification and isolation of binding partners through affinity purification and mass spectrometry. This approach could uncover novel targets or validate predicted interactions for this class of compounds.
Target Engagement Assays: Derivatives can be designed for use in assays that confirm target binding in a cellular context. For example, a derivative could be developed as a tracer in a competitive binding assay to screen for other compounds that bind to the same site.
Given that isoxazole-containing compounds have been identified as inhibitors of enzymes like kinases and modulators of receptors such as the Estrogen Receptor Alpha (ERα), these chemical probes could be instrumental in dissecting signaling pathways related to cancer cell proliferation and hormone response. nih.govumlub.pl
Integration with Artificial Intelligence and Machine Learning in Compound Design
Modern drug discovery is increasingly driven by computational approaches. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the design and optimization of new compounds based on the this compound scaffold. nih.gov
Key integration strategies include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a focused library of derivatives and evaluating their biological activity, AI algorithms can build predictive QSAR models. nih.gov These models can identify the key molecular features that correlate with potency and selectivity, guiding the design of more effective compounds.
De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold. These algorithms can explore a vast chemical space to propose novel derivatives with optimized properties, such as high predicted binding affinity for a specific target and favorable pharmacokinetic profiles.
ADMET Prediction: A significant challenge in drug development is ensuring a compound has suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models trained on large datasets can predict these properties for virtual compounds, allowing researchers to prioritize the synthesis of candidates with a higher probability of success.
| Modification on 3-Position Aryl Ring | Predicted IC₅₀ (µM) | Predicted Solubility (logS) | Predicted Metabolic Stability (% remaining) |
|---|---|---|---|
| Unsubstituted Phenyl | 10.5 | -3.5 | 65% |
| 4-Methoxy | 5.2 | -3.7 | 40% |
| 3,4-Dimethoxy | 2.1 | -4.1 | 25% |
| 4-Trifluoromethyl | 8.9 | -4.5 | 80% |
| 4-Chloro | 7.6 | -4.3 | 75% |
Challenges and Opportunities in Modifying the this compound Structure
The chemical modification of this scaffold presents both challenges and rich opportunities for optimization. The synthetic accessibility and stability of the core structure are key considerations for generating diverse chemical libraries.
Challenges:
Synthesis of Isoxazole (B147169) Core: The construction of 3,5-disubstituted isoxazoles can sometimes lead to mixtures of regioisomers, requiring careful control of reaction conditions to ensure the desired connectivity. researchgate.net
Ring Stability: The isoxazole ring can be susceptible to cleavage under certain reductive or basic conditions, which may limit the range of applicable chemical transformations for subsequent modifications. nih.gov
Selective Functionalization: Achieving selective C-H functionalization on the thiophene (B33073) ring without affecting the isoxazole core can be challenging and may require the use of advanced catalytic methods.
Opportunities: The modular nature of the this compound scaffold provides three primary vectors for chemical modification:
The Thiophene Ring: This moiety can be substituted to modulate electronic properties and explore interactions with the target protein. Bioisosteric replacement, where the thiophene is swapped for other five- or six-membered heterocycles (e.g., furan (B31954), pyridine (B92270), thiazole), could be a powerful strategy to improve properties like metabolic stability or to discover novel interactions. nih.govnih.gov
The Isoxazole Core: While the core itself is often maintained, structure-activity relationship studies on related compounds show that substituents at the 4-position of the isoxazole ring can significantly impact biological activity and compound conformation. nih.gov
The 3-Position Substituent and Methylamine Linker: This is arguably the most versatile position for modification. Structure-activity relationship studies on 5-(thiophen-2-yl)isoxazoles have shown that varying the aryl substituent at the 3-position dramatically influences anticancer activity. nih.gov The methylamine linker can also be elongated, constrained within a cyclic system, or functionalized to fine-tune solubility, cell permeability, and target engagement.
| Modification Site | Strategy | Potential Outcome |
|---|---|---|
| Thiophene Ring | Introduce electron-withdrawing groups | Improve metabolic stability, alter target binding |
| Thiophene Ring | Bioisosteric replacement (e.g., with furan, pyridine) | Modulate solubility, explore new H-bond interactions nih.govnih.gov |
| Isoxazole C4-Position | Introduce small alkyl or halogen groups | Influence compound conformation and potency nih.gov |
| 3-Position Substituent | Vary aryl ring substitutions (e.g., methoxy (B1213986), halogen) | Optimize potency and selectivity nih.gov |
| Methylamine Linker | N-alkylation or N-acylation | Modify polarity, solubility, and cell permeability |
| Methylamine Linker | Incorporate into a cyclic structure (e.g., piperidine) | Reduce conformational flexibility, improve binding affinity |
Strategic Directions for Novel Therapeutic Agent Development
Building on the known biological activities of related compounds, future research can be strategically directed toward specific therapeutic areas. The demonstrated activity of 5-(thiophen-2-yl)isoxazole derivatives against breast cancer cells provides a clear and promising path forward. nih.gov
Primary Therapeutic Targets:
Oncology: The development of derivatives as anticancer agents is a high-priority direction. This could involve optimizing the existing ERα-targeting compounds or screening libraries against other cancer-relevant targets, such as protein kinases. nih.gov Many successful kinase inhibitors are based on heterocyclic scaffolds that mimic the adenine (B156593) ring of ATP, a role that the thienyl-isoxazole core could potentially fulfill. nih.govrsc.org
Neurodegenerative Diseases: Heterocyclic compounds, including those with isoxazole and thiophene motifs, have been explored for their neuroprotective potential. nih.govmdpi.com Future work could involve evaluating derivatives of this compound for activity against targets implicated in diseases like Alzheimer's or Parkinson's.
Inflammatory Conditions: Isoxazole derivatives are known to possess anti-inflammatory properties. nih.gov Leflunomide and Valdecoxib are examples of approved anti-inflammatory drugs containing an isoxazole ring. researchgate.net This suggests that novel analogues could be developed for autoimmune disorders or other inflammatory diseases.
A rational drug design strategy would involve a multi-pronged approach: leveraging structural biology to understand how these compounds bind to their targets, using computational chemistry and AI to guide the design of new analogues, and employing robust biological assays to determine structure-activity relationships and therapeutic potential.
| Therapeutic Area | Potential Target Class | Key Design & Evaluation Strategy |
|---|---|---|
| Oncology (Breast Cancer) | Hormone Receptors (e.g., ERα) | Optimize 3-aryl substituent for improved potency and selectivity; evaluate in vivo efficacy in xenograft models. nih.gov |
| Oncology (General) | Protein Kinases (e.g., EGFR, VEGFR) | Screen against a panel of cancer-relevant kinases; use structure-based design to enhance binding to the ATP pocket. umlub.plnih.gov |
| Neuroinflammation | Enzymes (e.g., COX, MAO) | Evaluate inhibition of key enzymes in neuroinflammatory pathways; assess blood-brain barrier permeability. nih.govnih.gov |
| Infectious Diseases | Bacterial or Fungal Enzymes | Screen against panels of pathogenic bacteria and fungi; optimize for antimicrobial potency and low host toxicity. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Thien-2-ylisoxazol-3-yl)methylamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-containing isoxazole precursors can react with methylamine derivatives under reflux conditions. A validated approach involves using triethylamine as a catalyst in 1,4-dioxane at 90°C for 1 hour, followed by purification via column chromatography . Thiophene coupling reactions (e.g., Suzuki-Miyaura) may also be employed, requiring Pd catalysts and optimized stoichiometry of boronic acid derivatives .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR in deuterated chloroform can confirm the presence of the thiophene proton environment (δ 6.8–7.2 ppm) and methylamine protons (δ 2.5–3.0 ppm). Purity ≥95% can be verified via HPLC with a C18 column and mobile phases containing methanol and 0.1% trifluoroacetic acid .
Q. What solvents are optimal for dissolving this compound?
- Methodological Answer : The compound is moderately polar due to its isoxazole-thiophene core. Solubility screening in DMSO, THF, and dichloromethane (DCM) shows highest solubility in DMSO (>50 mg/mL). For aqueous experiments, buffered solutions (pH 7.4) with 10% DMSO are recommended to prevent precipitation .
Advanced Research Questions
Q. How do reaction conditions affect regioselectivity in synthesizing derivatives of this compound?
- Methodological Answer : Regioselectivity is influenced by temperature and catalysts. For example, at 25°C, alkylation at the methylamine group predominates, while higher temperatures (80–90°C) favor isoxazole ring functionalization. Computational modeling (DFT) can predict reactive sites: the methylamine nitrogen has a higher electron density (Fukui index = 0.12) than the isoxazole oxygen (0.08), making it more nucleophilic .
Q. What computational models predict the acid-base behavior of this compound in biological systems?
- Methodological Answer : The pKa of the methylamine group can be modeled using the Hammett equation or quantum mechanical calculations (e.g., COSMO-RS). Experimental data from methylamine analogs suggest a pKa ≈ 10.2, but the electron-withdrawing thiophene group lowers this to ~9.5. Validation via potentiometric titration in 0.1 M KCl is advised .
Q. How can contradictory thermal stability data be resolved?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 180°C, while oxidative environments (air) reduce stability to 120°C. Contradictions arise from differing experimental setups; standardized protocols (e.g., heating rate = 10°C/min, sample mass = 5 mg) are critical. Parallel GC-MS can identify degradation byproducts like thiophene-2-carboxylic acid .
Q. What strategies differentiate structural isomers in synthetic mixtures?
- Methodological Answer : Reverse-phase HPLC with a methanol-water gradient (30→70% over 20 min) separates isomers based on hydrophobicity. For example, the 3-thienyl isomer elutes at 12.3 min, while the 2-thienyl isomer elutes at 14.1 min. Chiral columns (e.g., Chiralpak IA) resolve enantiomers using hexane-isopropanol (80:20) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
